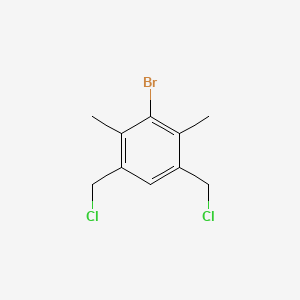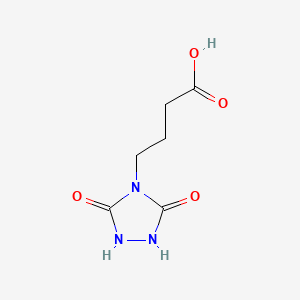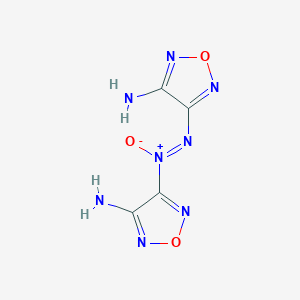
3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene
Descripción general
Descripción
3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene is a chemical compound with the linear formula C10H11BrCl2 . It has a molecular weight of 282.009 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene is defined by its linear formula, C10H11BrCl2 . This indicates that the molecule consists of a benzene ring substituted with bromo, chloromethyl, and dimethyl groups .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- 3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene serves as a precursor in the synthesis of various sulfur-functionalized quinone derivatives. This synthesis is achieved through a process involving bromination and conversion, indicating its utility in creating complex organic compounds (Aitken et al., 2016).
Organometallic Chemistry
- In the field of organometallic chemistry, this compound has been used to study the structural, non-covalent interaction, and natural bond orbital aspects of bromido-tricarbonyl rhenium(I) complexes. These studies focus on understanding the molecular interactions and properties of these complexes (Kia & Kalaghchi, 2020).
Polymer Science
- In polymer science, derivatives of 3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene have been utilized in the synthesis of polyesters. These polyesters, which incorporate bromine, demonstrate significant resistance to combustion, showcasing the compound's role in creating fire-resistant materials (Sivriev et al., 1979).
Crystallography and Molecular Structure
- The compound's derivatives have been studied in crystallography to understand their molecular structures and bonding patterns. For example, research on bis(3-bromo-4-dimethylaminobenzylidene)hydrazine, a related compound, has provided insights into intermolecular halogen bonds and molecular planarity (Guieu et al., 2013).
Synthesis of Organometallic and Coordination Complexes
- The synthesis of various metal complexes using this compound or its related derivatives has been a subject of interest. Studies have explored how different substituents and reaction conditions affect the formation and properties of these complexes (Crispini et al., 1993).
Material Science and Chemical Synthesis
- In material science, this compound is used in synthesizing novel materials with specific properties. For instance, research on the synthesis of (chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate in producing certain fungicides, demonstrates the compound's relevance in industrial chemical synthesis (Xiang-li, 2013).
Magnetic and Photochromic Behavior
- Additionally, studies on multifunctional mononuclear bisthienylethene-cobalt(II) complexes, which can be derived from related compounds, have shown interesting magnetic and photochromic behaviors. These properties are crucial for applications in molecular electronics and photonics (Cao et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrCl2/c1-6-8(4-12)3-9(5-13)7(2)10(6)11/h3H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBJPBQYCEGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1CCl)CCl)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399632 | |
| Record name | 3-bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene | |
CAS RN |
79539-15-4 | |
| Record name | 3-bromo-1,5-bis(chloromethyl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-1,5-BIS-CHLOROMETHYL-2,4-DIMETHYL-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)


![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)
![[(2-Hydroxyphenyl)sulfanyl]acetic acid](/img/structure/B3057279.png)
![Diethyl 2-[(4-nitroanilino)methylidene]propanedioate](/img/structure/B3057281.png)




